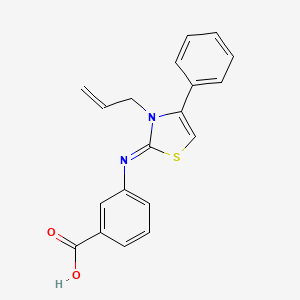

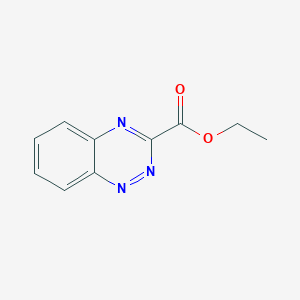

Ethyl 1,2,4-benzotriazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations Ethyl 1,2,4-benzotriazine-3-carboxylate and its derivatives are pivotal in various synthetic methodologies. For instance, ethyl 5,8-dichloro-1,2,4-benzotriazine-3-carboxylate was synthesized from ethyl 5,6,7,8-tetrahydro-1,2,4-benzotriazine-3-carboxylate and used for reverse electron-demand Diels-Alder reactions, leading to the production of ethyl 5,8-dichloroquinoline-2-carboxylate and other derivatives. This highlights the compound's role in complex chemical transformations (Sagi, Sato, Konno, & Tyamanaka, 1989).

Anticancer Research In the realm of anticancer research, derivatives of this compound, particularly 1,2,4-benzotriazine 1,4-dioxides, have been investigated for their potential as hypoxia-selective anticancer agents. Research has explored Stille coupling reactions in the synthesis of these compounds, emphasizing their significance in creating targeted therapies for cancer treatment (Pchalek & Hay, 2006).

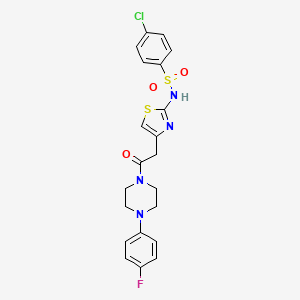

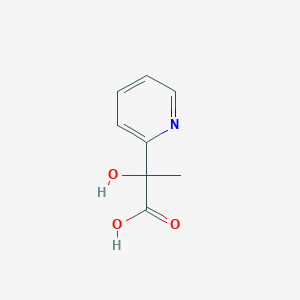

Pharmacological Properties Exploring the pharmacological properties of this compound derivatives, research has delved into their potential as antimicrobial and non-steroidal anti-inflammatory agents. For example, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its Schiff bases have been examined for their biological activities, indicating the broad scope of applications in drug development (Narayana, Ashalatha, Raj, & Kumari, 2006).

DNA Interaction and Cleavage Significant research has been conducted on how these compounds interact with DNA, particularly in the context of anticancer properties. The compound 3-amino-1,2,4-benzotriazine 1,4-dioxide, a derivative, has been shown to cause DNA cleavage, which is crucial for its antitumor activity. This reveals the molecular mechanisms by which these compounds exert their therapeutic effects (Daniels & Gates, 1996).

Radical Formation and Antitumor Activity Further investigations into the antitumor mechanisms of this compound derivatives have focused on the formation of reactive radicals. Studies on the enzymatic reduction of these compounds and their analogues demonstrate their ability to form radicals that contribute to their hypoxia-selective cytotoxicity in cancer therapy (Shinde, Maroz, Hay, Patterson, Denny, & Anderson, 2010).

Antimicrobial and Antifungal Properties The antimicrobial and antifungal properties of this compound derivatives have also been a subject of interest. Research has shown that azetidinones derived from these compounds exhibit notable antimicrobial and antifungal activities, which could be valuable in developing new therapeutic agents (Toraskar, Kadam, & Kulkarni, 2009).

properties

IUPAC Name |

ethyl 1,2,4-benzotriazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-2-15-10(14)9-11-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHYYKHFUBNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624231.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2624232.png)

![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)

![N-[1-(2,3-dimethoxyphenyl)but-3-en-1-yl]aniline](/img/structure/B2624235.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)

![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)

![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)